molecular formula C10H15BrN2O B1668692 1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol CAS No. 67427-51-4

1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol

Cat. No. B1668692
CAS RN: 67427-51-4
M. Wt: 259.14 g/mol
InChI Key: AOFSWDJNINCPJA-UHFFFAOYSA-N
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Description

“1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol” is a complex organic compound. It is an amino alcohol, which is a type of organic compound that contains both an amino (-NH2) and a hydroxyl (-OH) functional group. In this case, the molecule also contains a bromine atom and a methyl group attached to an aromatic ring .

Scientific Research Applications

Synthesis and Characterization in Antimicrobial Studies

1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol has been utilized in the synthesis of substituted phenyl azetidines, which exhibit potential as antimicrobial agents. These compounds have been characterized using various analytical techniques and assessed for their antimicrobial activity (Doraswamy & Ramana, 2013).

Application in Cardioselective Beta-Adrenoceptor Blocking Agents

This compound has been synthesized along with a series of similar compounds for evaluating their affinity to beta 1- and beta-2-adrenoceptors. These studies have contributed to confirming the substantial cardioselectivity of certain compounds, enhancing our understanding of beta-blockers (Rzeszotarski et al., 1979).

Corrosion Inhibition Research

Research has been conducted on tertiary amines derived from this class of compounds, exploring their role as inhibitors for carbon steel corrosion. These compounds have demonstrated effectiveness in retarding the anodic dissolution of iron, offering insights into corrosion protection strategies (Gao et al., 2007).

Fluorescent Sensor Development and Logic Gate Applications

The derivative compounds of 1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol have been used in the design of fluorescent sensors for metal ion detection, such as aluminum. These sensors have applications in bacterial cell imaging and logic gate systems, demonstrating the versatility of this compound in analytical chemistry (Yadav & Singh, 2018).

Mannich Reaction Studies

In organic chemistry, this compound has been involved in Mannich reactions, particularly in the synthesis of amino alcohols. These reactions are fundamental in the synthesis of various organic compounds, highlighting the compound's role in synthetic organic chemistry (Schmidt et al., 2000).

Research in Copper(II) Complex Formation

The compound's derivatives have been synthesized and studied for their role in the formation of Cu(II) complexes. These studies contribute to the understanding of chelate ring sequences around metal ions and their implications in coordination chemistry (Keypour et al., 2015).

properties

IUPAC Name

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSWDJNINCPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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